molecular formula C13H21NO B13193828 [1-(3,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine

[1-(3,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13193828
M. Wt: 207.31 g/mol
InChI Key: FRQVLSAZNGJQJE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methoxyethyl group attached to the amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenethylamine with 2-methoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of 1-(3,4-Dimethylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially forming secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Neurotransmitter Research: As a derivative of phenethylamine, it may be studied for its potential effects on neurotransmitter systems.

Medicine:

    Pharmaceutical Development: The compound can be explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry:

    Material Science: It can be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, potentially modulating their activity.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the dimethyl and methoxyethyl groups.

    3,4-Dimethylphenethylamine: Similar structure but without the methoxyethyl group.

    2-Methoxyethylamine: Lacks the aromatic ring and dimethyl groups.

Uniqueness:

    Structural Features: The presence of both dimethylphenyl and methoxyethyl groups provides unique steric and electronic properties.

    Reactivity: The compound’s reactivity is influenced by the combination of these groups, making it distinct from its analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-10-5-6-13(9-11(10)2)12(3)14-7-8-15-4/h5-6,9,12,14H,7-8H2,1-4H3

InChI Key

FRQVLSAZNGJQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NCCOC)C

Origin of Product

United States

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